molecular formula C5H9N3 B1626742 4-Propyl-4H-1,2,4-triazole CAS No. 27104-95-6

4-Propyl-4H-1,2,4-triazole

Cat. No. B1626742
CAS RN: 27104-95-6
M. Wt: 111.15 g/mol
InChI Key: UDUGWXQKDABZNV-UHFFFAOYSA-N
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Description

4-Propyl-4H-1,2,4-triazole is a unique heterocyclic compound that contains a triazole ring in its structure . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . This compound is often described in terms of its biological activity, such as the possession of antiviral, anti-migraine, antifungal, anti-cancer, or psychotropic properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-chloropropyl silica and 3-amino-1,2,4-triazole . Another method involves the use of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride, which provides aryl-3,5-bis (trifluoromethyl)-4H-1,2,4-triazoles via a nucleophilic intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring, which is a planar molecule. The C-N and N-N distances fall into a narrow range, consistent with the aromaticity . The X-ray molecular structures of three highly conjugated 4H-1,2,4-triazole representatives are also presented .


Chemical Reactions Analysis

The chemical reactions involving this compound include the reaction with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another reaction involves the interaction with arylidene malononitriles in DMF .

Safety and Hazards

The safety data sheet for 4-Propyl-4H-1,2,4-triazole indicates that it is harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions for 4-Propyl-4H-1,2,4-triazole involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

4-propyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-3-8-4-6-7-5-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGWXQKDABZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512369
Record name 4-Propyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27104-95-6
Record name 4-Propyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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